![molecular formula C10H17NO3 B2498878 tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate CAS No. 497861-78-6](/img/structure/B2498878.png)
tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate
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Description
"tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate" is a compound involved in various organic synthesis processes. Its significance lies in its use as an intermediate in the manufacture of pharmaceutical and other biologically active compounds.
Synthesis Analysis
- The synthesis of similar tert-butyl carbamates often involves a one-pot, two-step telescoped sequence starting from readily available materials. For example, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation can yield a tert-butyl carbamate derivative in about 50% overall isolated yield and >97% purity (Li et al., 2012).
- Cyclizative atmospheric CO2 fixation by unsaturated amines, utilizing tert-butyl hypoiodite (t-BuOI), is another method to synthesize cyclic carbamates (Takeda et al., 2012).
Molecular Structure Analysis
- The molecular structure of tert-butyl carbamates often includes a cyclopropane ring and a carbamate group. The specific arrangement and stereochemistry of these groups can significantly influence the compound's reactivity and applications.
Chemical Reactions and Properties
- Tert-butyl carbamates can participate in various chemical reactions, including lithiation and subsequent reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner et al., 1986).
- These compounds can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).
Scientific Research Applications
Synthesis of Insecticide Analogues : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were synthesized through a cocyclization process with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine, demonstrating the compound's utility in developing novel insecticide variants (Brackmann et al., 2005).
Formation of Cyclic Carbamates : The compound has been utilized in the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This process involves tert-butyl hypoiodite (t-BuOI) and demonstrates the compound's role in carbon capture and utilization technology (Takeda et al., 2012).
Synthesis of Protected β-d-2-deoxyribosylamine Analogues : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its importance in the development of nucleotide analogues and potential therapeutic applications (Ober et al., 2004).
Evaluation in Drug Analogues : The tert-butyl group, a key motif in tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate, is widely used in medicinal chemistry. However, its incorporation can affect drug properties, prompting studies on alternative substituents to optimize drug discovery processes (Westphal et al., 2015).
Synthesis of Stereoselective Carbamate Compounds : Research includes the development of efficient stereoselective syntheses for various stereoisomers of tert-butyl carbamate compounds, highlighting its versatility in synthesizing stereochemically complex molecules (Wang et al., 2017).
properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBYOUUVQAPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate |
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